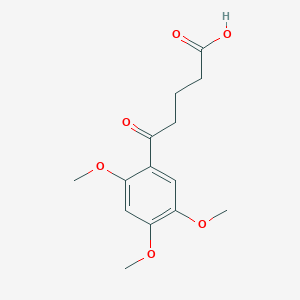

5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .

Synthesis Analysis

A series of new 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for antifungal activity .

Molecular Structure Analysis

The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .

Chemical Reactions Analysis

The molecules were prepared by the Wittig reaction, followed by a coupling reaction .

科学研究应用

Chemical Synthesis and Transamination

5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid is involved in chemical synthesis processes. For instance, 4,5-dioxovaleric acid (DOVA) has been synthesized from related compounds, and it was shown to undergo nonenzymatic transamination to 5-aminolevulinic acid (ALA), with glycine acting as the amino donor. This transamination process is inhibited by Tris and stimulated by high pH, indicating specific conditions under which it operates (Beale, Gold, & Granick, 1979).

Metabolism and Systemic Energy Regulation

Compounds structurally related to 5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid are implicated in systemic metabolism regulation. For example, 3-methyl-2-oxovaleric acid, a small molecule metabokine, is secreted by browning adipocytes and influences systemic energy expenditure and adiposity. These metabolites are associated with metabolic activities in brown and beige adipose tissues (Whitehead et al., 2021).

Structure-Activity Relationship in Medicinal Chemistry

5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid derivatives are studied for their structure-activity relationships in medicinal chemistry. For instance, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) derivatives are investigated for their potential as pro-inflammatory mediators, providing insights into their interaction with specific receptors (Ye et al., 2017).

Role in Chlorophyll Biosynthesis

The role of 5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid in chlorophyll biosynthesis has been explored, particularly in relation to green algae. It has been debated whether 4,5-dioxovaleric acid is an intermediate in this biosynthetic pathway (Meisch, Reinle, & Wolf, 1985).

Photodynamic Therapy

This compound has been investigated in the context of photodynamic therapy. For example, 5-aminolevulinic acid (a derivative) has been used for the treatment of nasopharyngeal carcinoma, demonstrating the potential for these compounds in medical applications (Betz et al., 2002).

未来方向

属性

IUPAC Name |

5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-18-11-8-13(20-3)12(19-2)7-9(11)10(15)5-4-6-14(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYMMMMAONUPTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCCC(=O)O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645485 |

Source

|

| Record name | 5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid | |

CAS RN |

92865-60-6 |

Source

|

| Record name | 5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

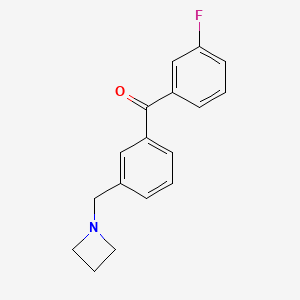

![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)

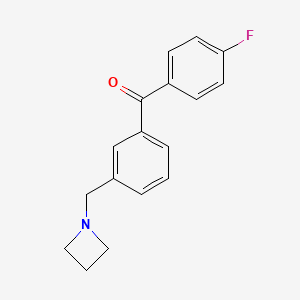

![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)

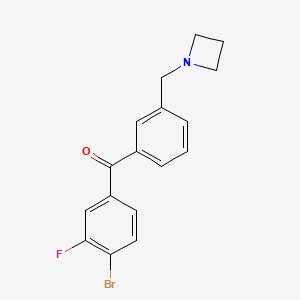

![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)